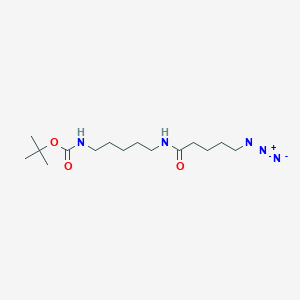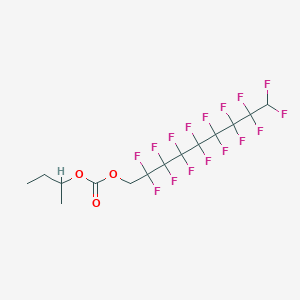
sec-Butyl 1H,1H,9H-perfluorononyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butyl 1H,1H,9H-perfluorononyl carbonate: is an organofluorine compound known for its unique chemical properties. It is characterized by the presence of a perfluorononyl group, which imparts significant hydrophobicity and chemical stability. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of sec-butyl alcohol with 1H,1H,9H-perfluorononyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: sec-Butyl 1H,1H,9H-perfluorononyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form sec-butyl alcohol and 1H,1H,9H-perfluorononyl alcohol.
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding carbamates or thiocarbonates.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution Reactions: Often performed in the presence of a base to neutralize the by-products and drive the reaction to completion.
Major Products:
Hydrolysis: sec-Butyl alcohol and 1H,1H,9H-perfluorononyl alcohol.
Substitution Reactions: Corresponding carbamates or thiocarbonates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
sec-Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and surfactants that require high chemical resistance and hydrophobicity.
Mecanismo De Acción
The mechanism of action of sec-Butyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with various molecular targets. The perfluorononyl group imparts significant hydrophobicity, allowing the compound to interact with hydrophobic regions of biomolecules or materials. This interaction can lead to changes in the physical properties of the target, such as increased stability or altered solubility.
Comparación Con Compuestos Similares
- tert-Butyl 1H,1H,9H-perfluorononyl carbonate
- sec-Butyl 1H,1H,7H-perfluoroheptyl carbonate
- sec-Butyl 1H,1H,11H-perfluoroundecyl carbonate
Comparison: sec-Butyl 1H,1H,9H-perfluorononyl carbonate is unique due to the length of its perfluorononyl chain, which provides a balance between hydrophobicity and chemical reactivity. Compared to tert-Butyl 1H,1H,9H-perfluorononyl carbonate, the sec-butyl group offers different steric and electronic properties, leading to variations in reactivity and application. The length of the perfluoroalkyl chain also influences the compound’s physical properties, with longer chains generally providing greater hydrophobicity and stability.
Propiedades
Fórmula molecular |
C14H12F16O3 |
|---|---|
Peso molecular |
532.22 g/mol |
Nombre IUPAC |
butan-2-yl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H12F16O3/c1-3-5(2)33-7(31)32-4-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)6(15)16/h5-6H,3-4H2,1-2H3 |
Clave InChI |
VSPDYEFFNPTDPW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(6-Amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12081722.png)
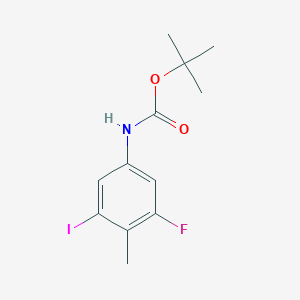


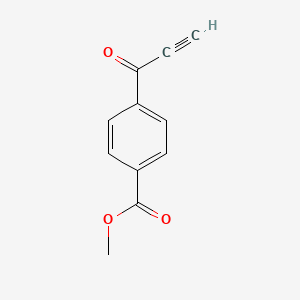
![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)

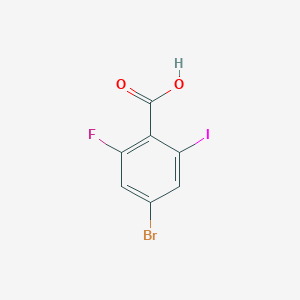

![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)


